1-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate
Overview
Description
1-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate is a complex organic compound that features a thiazole ring, a quinoline ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring through a cyclization reaction involving ethyl 2-bromoacetate and thiourea. The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The final compound is obtained by coupling the thiazole and quinoline intermediates under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate: Similar in structure but with variations in functional groups.
2-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate: Differing in the position of the functional groups.
3-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate: Another structural isomer with different properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 4-methyl-2-[2-(2-methylquinoline-4-carbonyl)oxybutanoylamino]-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-5-17(19(26)25-22-24-13(4)18(31-22)21(28)29-6-2)30-20(27)15-11-12(3)23-16-10-8-7-9-14(15)16/h7-11,17H,5-6H2,1-4H3,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCESTCPFOKCXSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC(=C(S1)C(=O)OCC)C)OC(=O)C2=CC(=NC3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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